molecular formula C21H25NO5 B016295 Isodemecolcine CAS No. 4702-33-4

Isodemecolcine

Cat. No.: B016295
CAS No.: 4702-33-4
M. Wt: 371.4 g/mol
InChI Key: OFXMYVZMWOQKLM-HNNXBMFYSA-N
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Description

Isodemecolcine is a chemical compound known for its antimitotic properties. It disrupts microtubules by binding to tubulin and preventing its polymerization. This compound is closely related to demecolcine, a drug used in chemotherapy. This compound is used primarily in scientific research to study cell division and apoptosis.

Preparation Methods

The synthesis of isodemecolcine involves several steps. One common method includes the reaction of colchicine with methylamine, which replaces the acetyl group on the amino moiety with a methyl group. This reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

Isodemecolcine undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its biological activity.

    Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s properties.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific groups on the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Isodemecolcine has several applications in scientific research:

    Chemistry: It is used to study the polymerization and depolymerization of microtubules.

    Biology: Researchers use it to investigate cell division, particularly the metaphase stage, and to induce apoptosis in various cell lines.

    Industry: It is used in the production of certain pharmaceuticals and as a research tool in drug development.

Mechanism of Action

Isodemecolcine exerts its effects by binding to tubulin, a protein that forms microtubules. This binding prevents the polymerization of tubulin, leading to the depolymerization of existing microtubules. As a result, the compound disrupts the formation of the mitotic spindle, arresting cells in metaphase and ultimately leading to apoptosis. The molecular targets involved include tubulin and various signaling pathways related to cell cycle regulation.

Comparison with Similar Compounds

Isodemecolcine is similar to other microtubule-disrupting agents such as colchicine and demecolcine. it is less toxic than colchicine and has a different substitution pattern compared to demecolcine. Other similar compounds include vinblastine and vincristine, which also disrupt microtubules but have different chemical structures and mechanisms of action. The uniqueness of this compound lies in its specific binding affinity and the resulting biological effects.

Properties

IUPAC Name

(7S)-1,2,3,9-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-16(23)17(24-2)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXMYVZMWOQKLM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616022
Record name (7S)-1,2,3,9-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-10(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4702-33-4
Record name (7S)-6,7-Dihydro-1,2,3,9-tetramethoxy-7-(methylamino)benzo[a]heptalen-10(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4702-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7S)-1,2,3,9-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-10(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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